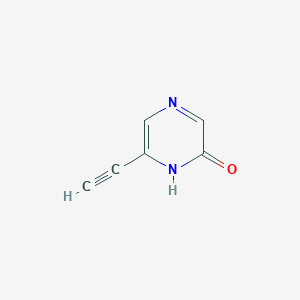
6-Ethynylpyrazin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Ethynylpyrazin-2(1H)-one is a nitrogen-containing heterocyclic compound characterized by the presence of an ethynyl group attached to the pyrazin-2(1H)-one ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-Ethynylpyrazin-2(1H)-one typically involves the following steps:
Starting Materials: The synthesis begins with pyrazin-2(1H)-one as the starting material.
Ethynylation Reaction: The pyrazin-2(1H)-one undergoes an ethynylation reaction, where an ethynyl group is introduced to the pyrazine ring.
Reaction Conditions: The reaction is usually carried out in the presence of a strong base, such as sodium hydride (NaH), and a copper(I) catalyst to facilitate the ethynylation process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale ethynylation reactions using continuous flow reactors to ensure efficiency and consistency. The process is optimized to minimize by-products and maximize yield.
Análisis De Reacciones Químicas
Types of Reactions: 6-Ethynylpyrazin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form ethylamine derivatives.
Substitution: The pyrazine ring can undergo nucleophilic substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions are typically carried out using hydrogen gas (H₂) in the presence of a metal catalyst.
Substitution: Nucleophilic substitution reactions may use alkyl halides and strong bases.
Major Products Formed:
Oxidation Products: Aldehydes, carboxylic acids.
Reduction Products: Ethylamine derivatives.
Substitution Products: Various substituted pyrazines.
Aplicaciones Científicas De Investigación
6-Ethynylpyrazin-2(1H)-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound has shown potential as an antimicrobial and antifungal agent.
Medicine: It is being investigated for its potential use in drug discovery, particularly in the development of new therapeutic agents.
Industry: It is used in the production of dyes, pigments, and other chemical products.
Mecanismo De Acción
6-Ethynylpyrazin-2(1H)-one is similar to other pyrazine derivatives, such as pyrrolopyrazine and pyrimidine derivatives. its unique ethynyl group provides distinct chemical properties and reactivity compared to these compounds. The presence of the ethynyl group enhances its potential for further functionalization and application in various fields.
Comparación Con Compuestos Similares
Pyrrolopyrazine
Pyrimidine derivatives
Pyridazine derivatives
Propiedades
Fórmula molecular |
C6H4N2O |
|---|---|
Peso molecular |
120.11 g/mol |
Nombre IUPAC |
6-ethynyl-1H-pyrazin-2-one |
InChI |
InChI=1S/C6H4N2O/c1-2-5-3-7-4-6(9)8-5/h1,3-4H,(H,8,9) |
Clave InChI |
ANFRWKCRNXGEMT-UHFFFAOYSA-N |
SMILES canónico |
C#CC1=CN=CC(=O)N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


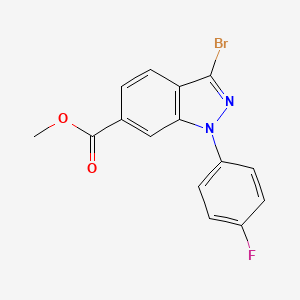
![5,6-Dichloro-2-(chloromethyl)-1H-benzo[d]imidazole hydrochloride](/img/structure/B15223805.png)
![7-Bromo-4-chloro-3-methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B15223814.png)
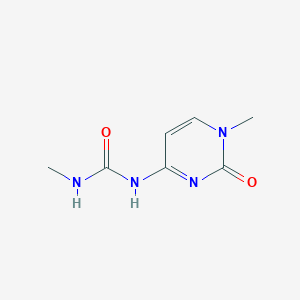
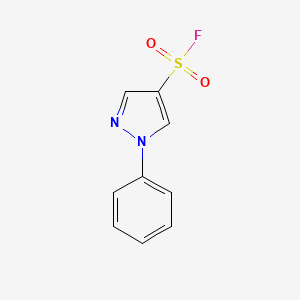

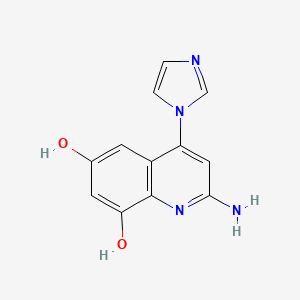
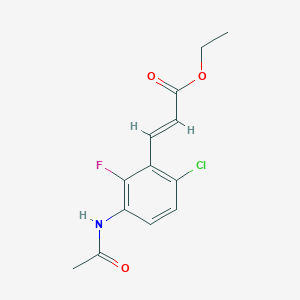
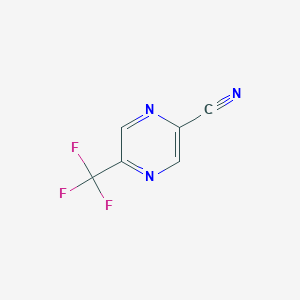
![Thieno[3,2-d]pyrimidine-6-carbaldehyde](/img/structure/B15223864.png)
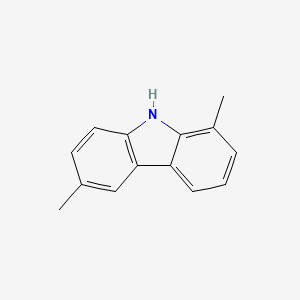
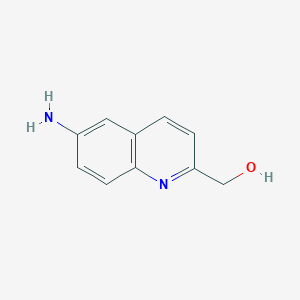
![1,3,4-Thiadiazol-2-amine, 5-[4-(1-methylethoxy)phenyl]-](/img/structure/B15223881.png)
![1',7-Dimethylspiro[indoline-3,4'-piperidine]](/img/structure/B15223883.png)
